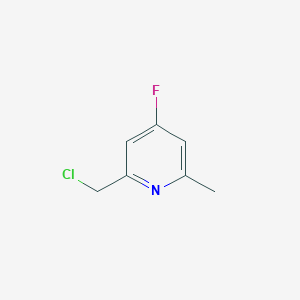
8-Ethyl-2-methyl-1H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyl-2-methyl-1H-purine is a derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2-methyl-1H-purine typically involves the alkylation of purine derivatives. One common method starts with 8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, which is converted to a diazonium salt. This intermediate then reacts with various reagents to introduce the ethyl and methyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Ethyl-2-methyl-1H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .
Applications De Recherche Scientifique
8-Ethyl-2-methyl-1H-purine has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of nucleic acid interactions and enzyme functions.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 8-Ethyl-2-methyl-1H-purine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The ethyl and methyl substitutions can influence its binding affinity and specificity. These interactions can modulate various biological pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
8-Methyl-1H-purine: Similar structure but lacks the ethyl group.
2-Ethyl-1H-purine: Similar structure but lacks the methyl group.
1H-purine: The parent compound without any substitutions.
Uniqueness: The presence of both ethyl and methyl groups in 8-Ethyl-2-methyl-1H-purine makes it unique compared to its analogs.
Propriétés
Formule moléculaire |
C8H10N4 |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
8-ethyl-2-methyl-7H-purine |
InChI |
InChI=1S/C8H10N4/c1-3-7-11-6-4-9-5(2)10-8(6)12-7/h4H,3H2,1-2H3,(H,9,10,11,12) |
Clé InChI |
WGDOLFCLLALKDM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=NC(=NC=C2N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylimidazo[1,2-a]pyridin-5-ol](/img/structure/B11921905.png)
![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11921913.png)
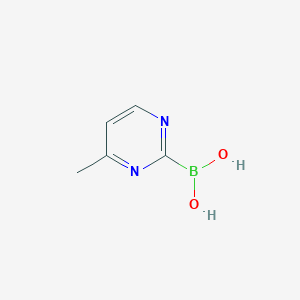
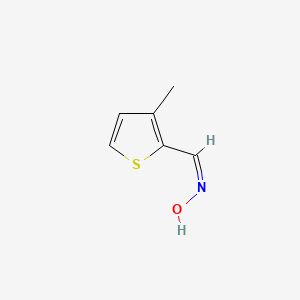
![1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone](/img/structure/B11921930.png)
![4-Fluorobenzo[d]isoxazole](/img/structure/B11921933.png)
![7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B11921936.png)


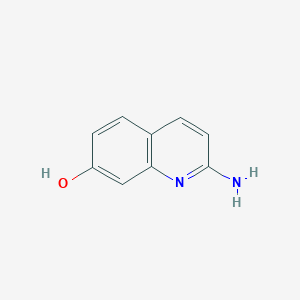
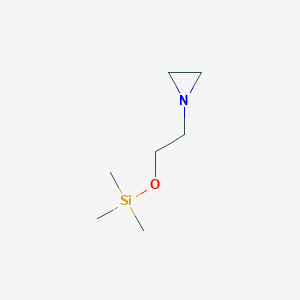
![1-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11921980.png)
